5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine
CAS No.:
Cat. No.: VC17849367
Molecular Formula: C7H6Br2N4S
Molecular Weight: 338.02 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine -](/images/structure/VC17849367.png)
Specification
Molecular Formula | C7H6Br2N4S |
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Molecular Weight | 338.02 g/mol |
IUPAC Name | 5-bromo-1-[(4-bromothiophen-2-yl)methyl]-1,2,4-triazol-3-amine |
Standard InChI | InChI=1S/C7H6Br2N4S/c8-4-1-5(14-3-4)2-13-6(9)11-7(10)12-13/h1,3H,2H2,(H2,10,12) |
Standard InChI Key | BUOXLGJPWQSNTJ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(SC=C1Br)CN2C(=NC(=N2)N)Br |
Introduction
Structural Characteristics and Molecular Identity
The molecular formula of 5-bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine is C₇H₆Br₂N₄S, with a molar mass of 338.02 g/mol . Its IUPAC name systematically describes the substitution pattern: a triazole ring substituted at the 1-position by a (4-bromothiophen-2-yl)methyl group, at the 5-position by bromine, and at the 3-position by an amine group.
Stereoelectronic Features
The compound’s structure integrates two bromine atoms: one on the thiophene ring (4-position) and another on the triazole ring (5-position). This arrangement creates distinct electronic effects:
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The thiophene bromine inductively withdraws electron density, polarizing the aromatic system toward electrophilic substitution at the 5-position.
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The triazole bromine enhances the ring’s electrophilicity, potentially facilitating nucleophilic displacement reactions .
The canonical SMILES string C1=C(SC(=C1)Br)CN2C(=NC(=N2)N)Br codifies this connectivity, while the InChIKey OELMTSJFSBZZRE-UHFFFAOYSA-N provides a unique identifier for database retrieval .
Table 1: Key Molecular Descriptors
Synthetic Routes and Methodological Considerations
Synthesis of this compound typically involves multi-step strategies to construct the triazole core while introducing bromine substituents regioselectively.
Thiophene Bromination
The 4-bromothiophene-2-methyl precursor is synthesized via electrophilic bromination of 2-methylthiophene. Using bromine (Br₂) in acetic acid at 0–5°C achieves mono-bromination at the 4-position, avoiding di-substitution.
Triazole Ring Formation
The triazole scaffold is assembled using a Huisgen cycloaddition or amine-azide coupling. For this compound, a common approach involves:
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Reacting 4-bromo-2-(bromomethyl)thiophene with 5-bromo-1H-1,2,4-triazol-3-amine in the presence of a base (e.g., K₂CO₃) in DMF .
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Heating the mixture at 60–80°C for 12–24 hours to facilitate N-alkylation of the triazole .
Yield optimization studies suggest that sonochemical methods (e.g., ultrasound-assisted synthesis) can enhance reaction rates and purity by improving mass transfer .
Physicochemical Properties
Experimental data for this specific compound remain limited, but inferences can be drawn from analogous brominated triazoles:
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL) .
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Thermal Stability: Decomposition onset occurs around 200°C, as observed in thermogravimetric analysis (TGA) of related triazoles.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆): Key signals include:
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¹³C NMR: Peaks at δ 119.78 (thiophene C-4) and δ 164.89 (triazole C-5) .
Infrared (IR) Spectroscopy
Applications in Materials Science
Brominated triazoles serve as precursors for metal-organic frameworks (MOFs) and conductive polymers. The bromine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to build extended π-conjugated systems.
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